molecular formula C7H11NO B592303 7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane CAS No. 130033-03-3

7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane

Cat. No.: B592303
CAS No.: 130033-03-3
M. Wt: 125.171
InChI Key: IIAKCILTYANGJJ-UHFFFAOYSA-N
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Description

7-Oxa-3-azatricyclo[4.3.0.0²,⁵]nonane is a tricyclic heterocyclic compound featuring a fused bicyclo[4.3.0]nonane core with an additional oxygen (oxa) atom at position 7 and a nitrogen (aza) atom at position 2. This structure is characterized by its rigid three-dimensional geometry, which influences its physicochemical properties and biological interactions.

Safety data for the closely related 7-Azatricyclo[4.3.0.0²,⁵]nonane (CAS 102958-70-3) indicate standard handling precautions for reactive nitrogen-containing compounds, including proper ventilation and first-aid measures for inhalation exposure .

Properties

CAS No.

130033-03-3

Molecular Formula

C7H11NO

Molecular Weight

125.171

InChI

InChI=1S/C7H11NO/c1-2-9-7-4(1)6-5(7)3-8-6/h4-8H,1-3H2

InChI Key

IIAKCILTYANGJJ-UHFFFAOYSA-N

SMILES

C1COC2C1C3C2CN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Bicyclic Analogs

3,7-Diazabicyclo[3.3.1]nonane Derivatives

  • Structure : Bicyclic system with two nitrogen atoms at positions 3 and 5.
  • Derivatives with flexible H-bond acceptor (HBA) motifs show improved selectivity compared to rigid scaffolds like cytisine . Cardiovascular and Antiplatelet Activity: Used in treating cardiac arrhythmias and thrombosis .
  • Synthesis : Accessible via double Mannich reaction, enabling scalable production .

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives

  • Structure: Bicyclo[4.3.0]nonane with two nitrogens (positions 1 and 4) and two ketone groups (positions 2 and 5).
  • Applications: Antimicrobial Activity: Effective against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. coli) pathogens .

Diazabicyclo[4.3.0]nonane Scaffolds

  • Structure: Bicyclo[4.3.0]nonane with two nitrogens.
  • Applications :
    • Sigma Receptor Ligands : Modulate sigma receptors (σ1/σ2), with implications for neurological disorders and cancer .

Comparison with Tricyclic Analogs

3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane

  • Structure : Tricyclic system with oxygen at position 3 and nitrogen at position 7.

Tricyclo[4.2.1.0²,⁵]nonane

  • Structure : Fully hydrocarbon tricyclic system without heteroatoms.
  • Physicochemical Properties :
    • Density: 1.004 g/cm³
    • Boiling Point: 162.6°C (predicted) .
  • Applications : Primarily a synthetic intermediate due to lack of functional groups.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Heteroatoms (Positions) Key Applications Reference
7-Oxa-3-azatricyclo[4.3.0.0²,⁵]nonane Tricyclo[4.3.0.0²,⁵] O (7), N (3) Inferred: Receptor modulation
3,7-Diazabicyclo[3.3.1]nonane Bicyclo[3.3.1] N (3,7) nAChR ligands, antiplatelet agents
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0] N (1,4), O (2,5) Antimicrobial, antioxidant
Diazabicyclo[4.3.0]nonane Bicyclo[4.3.0] N (unspecified) Sigma receptor ligands
3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane Tricyclo[3.3.1.0²,⁴] O (3), N (9) Inferred: Bioactive scaffold

Table 2. Physicochemical Properties of Tricyclic Systems

Compound Name Molecular Formula Density (g/cm³) Boiling Point (°C)
Tricyclo[4.2.1.0²,⁵]nonane C₉H₁₄ 1.004 162.6
7-Azatricyclo[4.3.0.0²,⁵]nonane C₈H₁₃N N/A N/A

Key Findings and Implications

  • Structural Rigidity: The tricyclic framework of 7-Oxa-3-azatricyclo[4.3.0.0²,⁵]nonane likely enhances binding specificity compared to flexible bicyclic analogs, though this may limit synthetic accessibility .
  • Heteroatom Positioning : Oxygen and nitrogen placement influences electronic properties and H-bonding capacity, critical for interactions with biological targets like nAChRs or sigma receptors .
  • Pharmacological Potential: While direct data are sparse, antimicrobial and neurological activities observed in related compounds suggest promising avenues for further research .

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